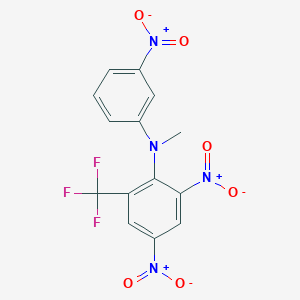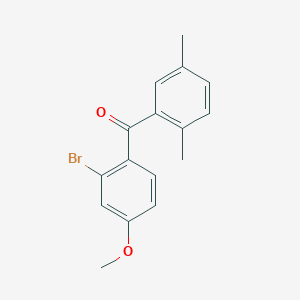![molecular formula C20H20O4 B14403619 Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate CAS No. 88522-00-3](/img/structure/B14403619.png)
Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenylacryloyl group attached to a phenoxy group, which is further connected to an ethyl propanoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate typically involves the esterification of 2-[4-(3-phenylacryloyl)phenoxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenolic derivatives.
科学研究应用
Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
Ethyl benzoate: Another ester with a pleasant odor, used in perfumes and flavoring agents.
Methyl cinnamate: Contains a phenylacryloyl group and is used in the fragrance industry.
Ethyl phenylacetate: Known for its honey-like odor and used in flavoring agents.
Uniqueness
Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
88522-00-3 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
ethyl 2-[4-(3-phenylprop-2-enoyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H20O4/c1-3-23-20(22)15(2)24-18-12-10-17(11-13-18)19(21)14-9-16-7-5-4-6-8-16/h4-15H,3H2,1-2H3 |
InChI 键 |
QPNKCTGJADTNAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)






![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)



